![molecular formula C19H30N2O6 B15155799 2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Dab(Dde)-OH, also known as N-Boc-N’-Dde-1,4-diaminobutane, is a chemical compound used primarily in peptide synthesis. It is a derivative of 1,4-diaminobutane, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups. These protecting groups are crucial in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dab(Dde)-OH typically involves the protection of 1,4-diaminobutane. The process begins with the selective protection of one amino group using the Boc group, followed by the protection of the second amino group with the Dde group. The reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and Dde chloride for Dde protection.
Industrial Production Methods
Industrial production of Boc-Dab(Dde)-OH follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Dab(Dde)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dde protecting groups under acidic and basic conditions, respectively.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrazine for Dde removal.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Coupling: Carbodiimides like EDC or DCC in the presence of a coupling agent like HOBt.
Major Products
Deprotected Amines: Resulting from the removal of Boc and Dde groups.
Peptides: Formed through coupling reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
Boc-Dab(Dde)-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the development of peptide drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-Dab(Dde)-OH primarily involves its role as a protected diamine. The protecting groups prevent unwanted reactions during synthesis, allowing for selective deprotection and subsequent functionalization. The Boc group is removed under acidic conditions, while the Dde group is removed under basic conditions, revealing the reactive amine groups for further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Dab-OtBu: Another protected form of 1,4-diaminobutane with tert-butoxycarbonyl and tert-butyl groups.
Boc-Dab-Fmoc: A derivative with Boc and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Uniqueness
Boc-Dab(Dde)-OH is unique due to the combination of Boc and Dde protecting groups, which offer orthogonal deprotection strategies. This allows for greater flexibility in multi-step synthesis compared to compounds with only Boc or Fmoc protection.
Propiedades
Fórmula molecular |
C19H30N2O6 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25) |
Clave InChI |
NKFOGFBBBAQNFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B15155718.png)
![N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15155725.png)
![N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15155734.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-](/img/structure/B15155735.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15155741.png)
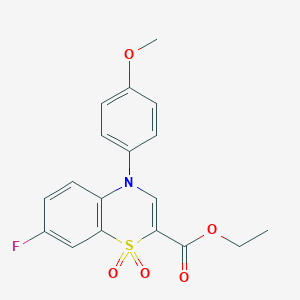
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15155746.png)
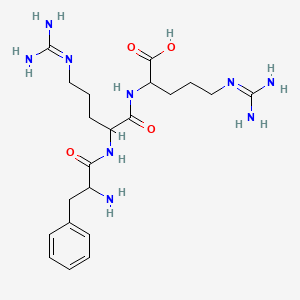
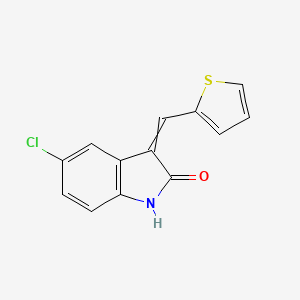
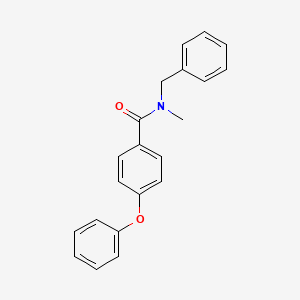
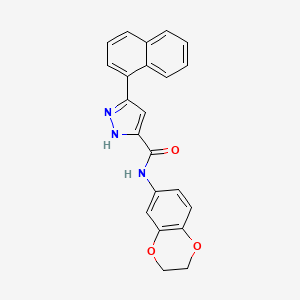
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
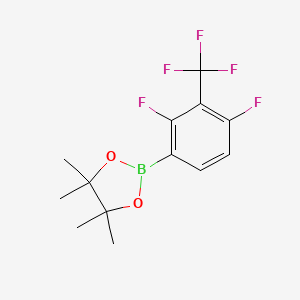
![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
